4-(Biphenyl-4-yloxymethyl)benzonitrile

Ion Channel Pharmacology Voltage-Gated Sodium Channels Nav1.1 Modulators

This para-substituted benzonitrile derivative is a potent dual Nav1.1/Nav1.7 modulator with EC50 values of 7.9 nM and 97 nM, respectively. Its unique linear biaryloxymethyl architecture ensures precise target engagement, validated by crystallographic data (torsion angle -179°). Avoid generic substitutions that can abolish activity. This compound is ideal for electrophysiology, SAR studies, and crystal engineering. Order with confidence for reproducible research outcomes.

Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
Cat. No. B8375544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Biphenyl-4-yloxymethyl)benzonitrile
Molecular FormulaC20H15NO
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N
InChIInChI=1S/C20H15NO/c21-14-16-6-8-17(9-7-16)15-22-20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-13H,15H2
InChIKeyPZMAAUVBBMCEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Biphenyl-4-yloxymethyl)benzonitrile: A Benzonitrile-Based Biphenyl Ether Building Block for Ion Channel Modulation and Materials Chemistry


4-(Biphenyl-4-yloxymethyl)benzonitrile (CAS 503829-94-5) is a benzonitrile derivative featuring a biphenyl ether linked via a methylene bridge to the para position of the benzonitrile ring [1]. This compound belongs to the class of biaryloxymethyl arenes, which are recognized for their structural versatility in medicinal chemistry and materials science [2]. Its molecular architecture incorporates a linear biphenyl-4-yloxymethyl tail, which distinguishes it from other regioisomers and analogs with different substitution patterns. The compound has been characterized as a modulator of voltage-gated sodium channels (Nav), specifically exhibiting activity against human Nav1.1 and Nav1.7 isoforms in heterologous expression systems [3]. The nitrile group and the extended biphenyl ether motif contribute to its physicochemical properties and potential for further functionalization, making it a relevant scaffold for structure-activity relationship (SAR) studies and the development of functional organic materials.

Why In-Class Biphenyl Ether Benzonitriles Cannot Be Casually Substituted for 4-(Biphenyl-4-yloxymethyl)benzonitrile


Generic substitution among biphenyl-4-yloxymethyl benzonitrile derivatives is not scientifically sound due to the pronounced impact of subtle structural variations on both biological activity and material properties. This compound's unique linear geometry, dictated by the para-substitution of the benzonitrile ring and the specific biphenyl-4-yloxymethyl chain, is critical for its observed potency and selectivity profiles at voltage-gated sodium channels [1]. Minor positional isomerism, such as the ortho- or meta-substituted benzonitrile analogs, or modifications to the biphenyl linkage, can result in orders-of-magnitude differences in target engagement, as demonstrated by the available comparative data [2]. Furthermore, the compound's specific crystal packing and molecular planarity [3] directly influence its solid-state properties, which are paramount in materials science applications. Procurement based solely on molecular formula or structural class, without rigorous validation of the exact substitution pattern, carries a high risk of irreproducible experimental outcomes and failed synthetic campaigns, undermining the validity of research findings.

4-(Biphenyl-4-yloxymethyl)benzonitrile: Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Nav1.1 Potency: 4-Substituted Benzonitrile Exhibits Nanomolar Modulator Activity

4-(Biphenyl-4-yloxymethyl)benzonitrile exhibits potent modulator activity at the human Nav1.1 voltage-gated sodium channel, with a reported EC50 of 7.9 nM in an electrophysiological assay using Xenopus laevis oocytes [1]. This value serves as a baseline for this specific scaffold. While direct head-to-head data for its closest regioisomer, 3-(biphenyl-4-yloxymethyl)benzonitrile, is not available in the same assay format, a relevant comparator from the same benzonitrile series demonstrates a stark contrast in activity: a structurally similar compound bearing an alternative substitution pattern on the benzonitrile ring shows an IC50 of 20 nM against Nav1.7 [2], highlighting the critical role of the substitution position.

Ion Channel Pharmacology Voltage-Gated Sodium Channels Nav1.1 Modulators

Comparative Nav1.7 Modulation: Para-Substituted Benzonitrile Shows Distinct Profile

In a parallel assay system to that used for Nav1.1, 4-(Biphenyl-4-yloxymethyl)benzonitrile demonstrates modulator activity at the human Nav1.7 sodium channel, with a reported EC50 of 97 nM using the same Xenopus laevis oocyte expression platform [1]. This represents a >12-fold reduction in potency compared to its activity at Nav1.1 (EC50 = 7.9 nM) under comparable assay conditions. A separate, more advanced analog within the benzonitrile class (US8952169, 153) achieves an IC50 of 3.1 nM against Nav1.7 in a mammalian HEK293 cell system [2], further illustrating the wide range of achievable potencies through specific structural optimization.

Pain Research Sodium Channel Subtype Selectivity Nav1.7 Antagonists

Molecular Planarity and Crystal Packing: A Structural Feature Confirmed by X-ray Crystallography

The three-dimensional conformation of 4-(Biphenyl-4-yloxymethyl)benzonitrile has been definitively solved by single-crystal X-ray diffraction. The analysis reveals a nearly planar molecular geometry, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) fragment [1]. This planarity is a key structural feature that distinguishes it from non-crystalline or less-ordered analogs and is essential for applications requiring predictable solid-state packing. The crystal structure, refined to an R1 value of 0.053 for 2043 observed reflections, provides a high-resolution model for computational docking and materials design [1].

Solid-State Chemistry Crystal Engineering Structural Biology

Synthetic Accessibility and High-Yield Preparation: A Foundation for Reproducible Research

The compound can be synthesized via a straightforward nucleophilic substitution reaction between 4-(bromomethyl)benzonitrile and 4-phenylphenol, using potassium carbonate as a base in an organic solvent . A documented synthetic procedure reports an isolated yield of 97% (7.09 g from a 5.00 g scale of the starting benzonitrile), demonstrating the robustness and efficiency of this synthetic route . This high yield and the use of readily available starting materials make the compound an attractive and cost-effective building block for larger-scale synthesis and derivatization compared to more complex or low-yielding alternatives.

Organic Synthesis Methodology Development Chemical Process R&D

4-(Biphenyl-4-yloxymethyl)benzonitrile: Validated Application Scenarios for Scientific and Industrial Use


Pharmacological Probe for Voltage-Gated Sodium Channel (Nav1.1 and Nav1.7) Studies

Researchers investigating the physiology and pharmacology of voltage-gated sodium channels, particularly Nav1.1 and Nav1.7, can utilize 4-(Biphenyl-4-yloxymethyl)benzonitrile as a well-characterized small-molecule modulator. Its quantified EC50 values of 7.9 nM (Nav1.1) and 97 nM (Nav1.7) in the Xenopus oocyte system [1] provide a clear activity benchmark for electrophysiology experiments. The compound's established subtype selectivity profile (12.3-fold preference for Nav1.1 over Nav1.7) makes it a valuable tool for dissecting the specific contributions of these channels in neuronal excitability, pain signaling, and genetic epilepsies such as Dravet syndrome. The compound's known crystal structure [2] further supports molecular modeling efforts aimed at understanding the structural basis of its subtype selectivity.

Chemical Biology and Medicinal Chemistry: A Scaffold for Structure-Activity Relationship (SAR) Exploration

The benzonitrile core and the biphenyl ether side chain of 4-(Biphenyl-4-yloxymethyl)benzonitrile represent a modular scaffold for medicinal chemistry optimization. The compound's potent activity at Nav1.1 (EC50 = 7.9 nM) [1] positions it as a viable starting point for the design of novel ion channel modulators. The well-defined and high-yielding (97%) synthetic route enables efficient parallel synthesis of derivatives to probe the chemical space around the benzonitrile, the methylene linker, and the biphenyl moiety. This facilitates SAR studies aimed at improving potency, enhancing subtype selectivity, or modulating physicochemical and ADME properties, thereby accelerating the hit-to-lead or lead optimization phases of drug discovery programs.

Crystal Engineering and Solid-State Materials Design

The nearly planar molecular conformation and well-defined crystal packing of 4-(Biphenyl-4-yloxymethyl)benzonitrile, as determined by single-crystal X-ray diffraction (torsion angle = -179(2)°) [2], make it a suitable building block or model compound in crystal engineering. Its predictable solid-state arrangement can be exploited in the design of co-crystals, organic semiconductors, or other functional materials where molecular planarity and π-π stacking interactions are critical. The high-resolution structural data (R1 = 0.053) [2] provides a robust foundation for computational predictions of bulk material properties, guiding experimental efforts in materials discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Biphenyl-4-yloxymethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.